![molecular formula C17H30N4O7Si B15062949 1H-Imidazole, 1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-2,4-dinitro-](/img/structure/B15062949.png)
1H-Imidazole, 1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-2,4-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-2,4-dinitro- is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-2,4-dinitro- typically involves multiple steps, including the protection of functional groups, formation of the imidazole ring, and introduction of the dinitro substituents. Common reagents used in these reactions include silylating agents, pyran derivatives, and nitrating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-2,4-dinitro- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., halides for substitution reactions). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups may yield corresponding amines, while substitution reactions can introduce various functional groups into the imidazole ring.
Scientific Research Applications
1H-Imidazole, 1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-2,4-dinitro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-2,4-dinitro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
- 1H-Imidazole, 1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-2-nitro-
- 1H-Imidazole, 1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-4-nitro-
Uniqueness
The uniqueness of 1H-Imidazole, 1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-2,4-dinitro- lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Comparing it with similar compounds helps highlight its unique features and potential advantages in various applications.
Properties
Molecular Formula |
C17H30N4O7Si |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
tert-butyl-[(2S)-3-(2,4-dinitroimidazol-1-yl)-2-(oxan-2-yloxy)propoxy]-dimethylsilane |
InChI |
InChI=1S/C17H30N4O7Si/c1-17(2,3)29(4,5)27-12-13(28-15-8-6-7-9-26-15)10-19-11-14(20(22)23)18-16(19)21(24)25/h11,13,15H,6-10,12H2,1-5H3/t13-,15?/m0/s1 |
InChI Key |
QGPPVGUUBDLBMR-CFMCSPIPSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H](CN1C=C(N=C1[N+](=O)[O-])[N+](=O)[O-])OC2CCCCO2 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CN1C=C(N=C1[N+](=O)[O-])[N+](=O)[O-])OC2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



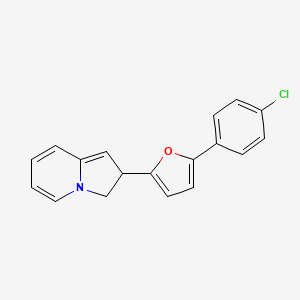
![2-Hydrazinyl-4-(2-methyl-6-nitroimidazo[1,2-a]pyridin-3-yl)thiazole](/img/structure/B15062896.png)
![3-[2-(4-Methoxyphenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B15062904.png)
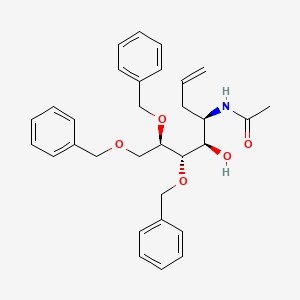
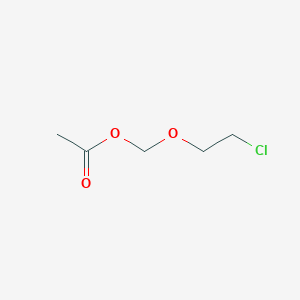
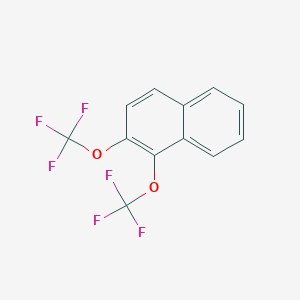
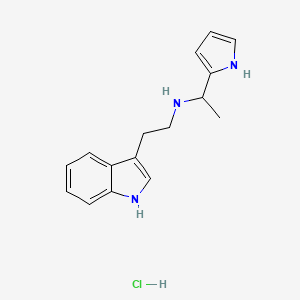

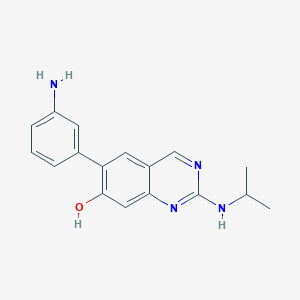
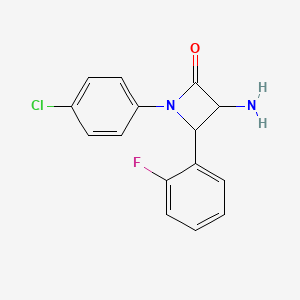
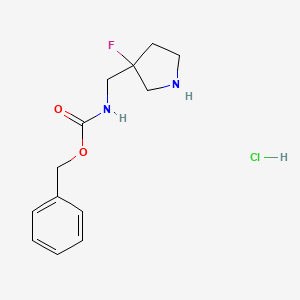
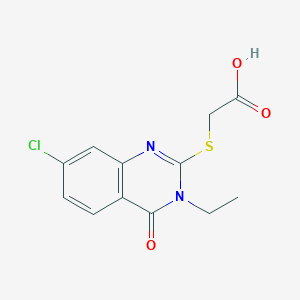
![ethyl (3S,11bR)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylate](/img/structure/B15062979.png)
